Cas no 295362-15-1 (N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide)

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a specialized organic compound featuring a thiazole core substituted with a tert-butylphenyl group and an amide linkage to a fluorobenzene moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The tert-butyl group enhances lipophilicity, while the fluorine atom improves metabolic stability and bioavailability. The thiazole scaffold contributes to its potential as a bioactive intermediate, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined synthetic pathway allows for high purity and reproducibility, supporting its use in structure-activity relationship studies and targeted drug discovery applications.
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide structure
295362-15-1 structure
Product Name:N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
CAS No:295362-15-1
MF:C20H19FN2OS
MW:354.441066980362
CID:5762650
PubChem ID:1548215
Update Time:2025-05-19

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • 295362-15-1
    • SR-01000424524
    • Oprea1_312019
    • N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-fluorobenzamide
    • EU-0070623
    • SR-01000424524-1
    • F0325-0314
    • ZINC01510996
    • AKOS003797882
    • Z27392204
    • N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
    • Benzamide, N-[4-[4-(1,1-dimethylethyl)phenyl]-2-thiazolyl]-4-fluoro-
    • Inchi: 1S/C20H19FN2OS/c1-20(2,3)15-8-4-13(5-9-15)17-12-25-19(22-17)23-18(24)14-6-10-16(21)11-7-14/h4-12H,1-3H3,(H,22,23,24)
    • InChI Key: MZWJQBUWHWQYRV-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC(=CC=2)F)=O)=NC(=C1)C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 354.12021257g/mol
  • Monoisotopic Mass: 354.12021257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • Density: 1.234±0.06 g/cm3(Predicted)
  • pka: 7.05±0.50(Predicted)

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide Pricemore >>

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Additional information on N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Professional Introduction to N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide (CAS No. 295362-15-1)

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 295362-15-1, belongs to a class of molecules that exhibit promising characteristics for further development in medicinal applications. The presence of both a thiazole ring and a fluorinated benzamide moiety in its structure suggests a potential for multiple interacting sites with biological targets, making it an intriguing candidate for further investigation.

The thiazole core is a well-known scaffold in medicinal chemistry, frequently incorporated into drugs due to its ability to interact with various biological receptors and enzymes. The specific substitution pattern in this compound, particularly the 4-tert-butylphenyl group attached to the thiazole ring, enhances its steric profile and may influence its binding affinity and selectivity. This structural feature is crucial in drug design, as it can modulate the compound's pharmacokinetic properties and reduce off-target effects.

The benzamide moiety at the other end of the molecule introduces a polar region that can engage in hydrogen bonding interactions with biological targets. The fluorine atom substituent on the benzamide ring further modifies the electronic properties of the molecule, potentially enhancing its metabolic stability and bioavailability. These features collectively contribute to the compound's potential as a lead molecule in drug discovery efforts.

In recent years, there has been growing interest in compounds that combine thiazole and benzamide structures due to their demonstrated efficacy in various therapeutic areas. For instance, studies have shown that derivatives of thiazole-benzamide hybrids exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific configuration of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide positions it as a promising candidate for further exploration in these contexts.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed transformations, are often employed to construct the complex framework efficiently. The introduction of the 4-fluorobenzamide group necessitates careful handling to prevent unwanted side reactions, highlighting the importance of robust synthetic strategies.

Evaluation of the pharmacological profile of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide involves both in vitro and in vivo studies. In vitro assays are critical for assessing initial biological activity against relevant targets such as enzymes or receptors. These studies often employ high-throughput screening techniques to identify potential therapeutic effects rapidly. In vivo models provide complementary data on efficacy and safety profiles, offering insights into how the compound behaves within a living organism.

The incorporation of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide. Molecular docking simulations allow researchers to predict how a molecule might interact with biological targets at an atomic level. These predictions guide experimental design by highlighting key interactions that should be optimized or avoided. Additionally, quantum mechanical calculations can provide detailed insights into the electronic structure of the molecule, aiding in understanding its reactivity and stability.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their presence can significantly alter a molecule's pharmacological properties by affecting solubility, metabolic pathways, and binding affinity. In N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide, the fluorine atom is strategically positioned on the benzamide moiety to maximize these beneficial effects while minimizing potential toxicity concerns.

Ongoing research efforts are focused on optimizing synthetic routes to improve scalability and cost-effectiveness for producing N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide. Green chemistry principles are being increasingly adopted to minimize environmental impact while maintaining high efficiency. These approaches include using sustainable solvents, reducing waste generation, and employing catalytic systems that enhance reaction specificity.

The future prospects for this compound are promising given its unique structural features and potential biological activities. Further research is warranted to explore its therapeutic potential fully. Collaborative efforts between academic institutions and pharmaceutical companies could accelerate progress by combining expertise in synthetic chemistry with advanced pharmacological evaluation techniques.

In conclusion, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide, identified by CAS number 295362-15-1, represents an exciting avenue for pharmaceutical innovation. Its intricate molecular architecture suggests multiple interaction possibilities with biological targets, making it a valuable asset in drug discovery programs targeting various diseases.

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